
(E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-3,4-dihydroquinazolin-4-one with formaldehyde in the presence of a base to introduce the hydroxymethylene group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxymethylene group or to modify the quinazolinone core.
Substitution: The hydroxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could lead to simpler quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone derivatives: Other compounds in the quinazolinone family with similar structures.
Hydroxymethylene derivatives: Compounds with hydroxymethylene groups attached to different cores.
Uniqueness
(E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
(6E)-6-(hydroxymethylidene)-2-methyl-7,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-4-8-9(12-6)3-2-7(5-13)10(8)14/h4-5,13H,2-3H2,1H3/b7-5+ |
Clé InChI |
VUHPGEBQZKXMAT-FNORWQNLSA-N |
SMILES isomérique |
CC1=NC=C2C(=N1)CC/C(=C\O)/C2=O |
SMILES canonique |
CC1=NC=C2C(=N1)CCC(=CO)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


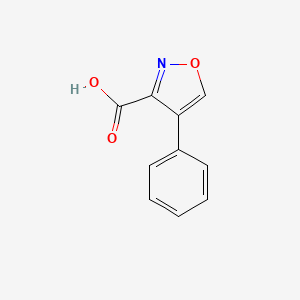
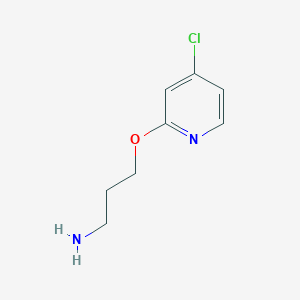

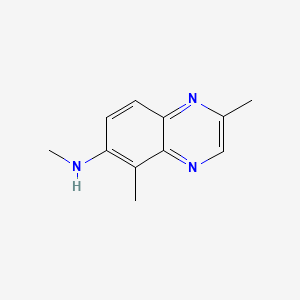
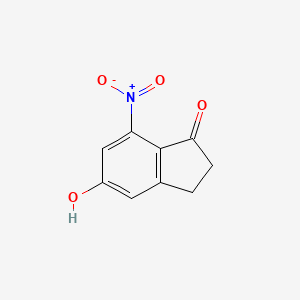
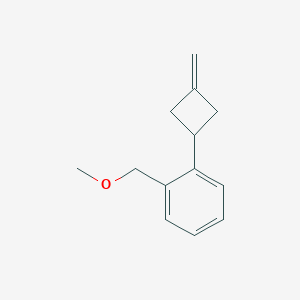
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
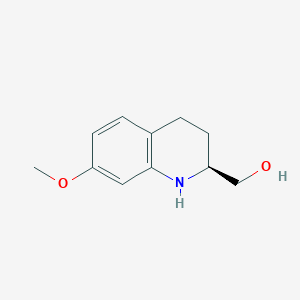

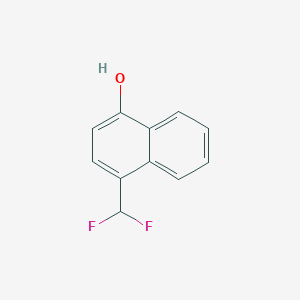
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
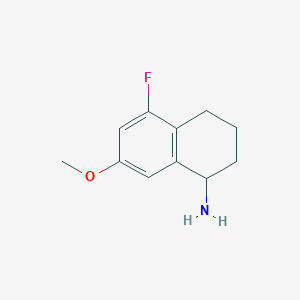
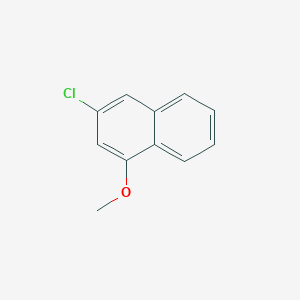
![2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11904922.png)
